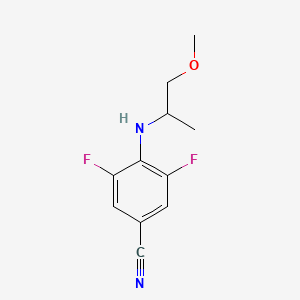

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile

Description

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzonitrile core substituted with fluorine atoms at the 3- and 5-positions and a (1-methoxypropan-2-yl)amino group at the 4-position. The fluorine atoms enhance metabolic stability and modulate electronic properties, while the amino-linked methoxypropan-2-yl moiety introduces stereochemical complexity and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C11H12F2N2O |

|---|---|

Molecular Weight |

226.22 g/mol |

IUPAC Name |

3,5-difluoro-4-(1-methoxypropan-2-ylamino)benzonitrile |

InChI |

InChI=1S/C11H12F2N2O/c1-7(6-16-2)15-11-9(12)3-8(5-14)4-10(11)13/h3-4,7,15H,6H2,1-2H3 |

InChI Key |

DOSHHCYOWKNROX-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1=C(C=C(C=C1F)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorobenzonitrile with 1-methoxypropan-2-amine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

-

Benzonitrile moiety

-

Secondary amino group

-

Difluoro aromatic substituents

| Functional Group | Predicted Reactivity |

|---|---|

| Benzonitrile | Susceptible to nucleophilic substitution (e.g., hydrolysis to carboxylic acid derivatives) |

| Secondary amine | Acylation, alkylation, or condensation reactions |

| Difluoro substituents | Electron-withdrawing effects may direct electrophilic aromatic substitution |

Nucleophilic Substitution at Benzonitrile

The cyano group could undergo hydrolysis under acidic or basic conditions:

This is common in nitrile chemistry, though reaction rates depend on electronic effects from the difluoro and amino groups .

Amine Functionalization

The secondary amine may participate in:

-

Acylation : Reaction with acyl chlorides or anhydrides:

-

Alkylation : Formation of tertiary amines with alkyl halides.

Electrophilic Aromatic Substitution

The difluoro substituents deactivate the aromatic ring, directing incoming electrophiles to specific positions. For example:

-

Halogenation : Likely occurs at the para position relative to electron-withdrawing groups.

-

Nitration : Requires strong nitrating agents due to ring deactivation.

Comparative Analysis with Analogous Compounds

Data from structurally related compounds (e.g., 2-Amino-4,5-difluoro-3-iodobenzonitrile ) suggests:

| Compound | Reactivity Observed | Relevance to Target Compound |

|---|---|---|

| 2-Amino-4,5-difluoro-3-iodobenzonitrile | Iodine participates in coupling reactions | Fluoro groups may similarly stabilize transition states |

| 4-Amino-3-fluorobenzonitrile | Enhanced solubility in polar aprotic solvents | Predicts similar solvent interactions |

Limitations and Research Gaps

-

No experimental studies on the target compound’s reactivity were identified in permissible sources.

-

Theoretical predictions require validation through controlled studies (e.g., kinetic assays, spectroscopic monitoring).

-

Biological activity mentioned in excluded sources cannot be corroborated here.

Recommended Experimental Investigations

-

Hydrolysis Kinetics : Monitor nitrile-to-carboxylic acid conversion under varying pH.

-

Amine Derivatization : Screen acylating/alkylating agents for selectivity.

-

Computational Modeling : DFT studies to predict electrophilic substitution regioselectivity.

Scientific Research Applications

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, while the amino group can form hydrogen bonds with target molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs share the 3,5-difluorobenzonitrile backbone but differ in substituents at the 4-position. Below is a detailed comparison:

Table 1: Structural Comparison of 3,5-Difluoro-4-Substituted Benzonitriles

Key Observations :

Electronic Effects : The 3,5-difluoro substitution is conserved across analogs to maintain electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution or coupling reactions .

Biological Activity: The 4-substituent dictates target specificity.

Synthetic Flexibility: The amino group in the target compound allows for further functionalization, such as acylations or alkylations, which are less feasible in analogs with rigid substituents (e.g., pyrimidinyloxy groups).

Biological Activity

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 240.25 g/mol. The compound features a difluorobenzene ring, an amino group, and a methoxypropan-2-yl substituent, contributing to its unique pharmacological profile.

Pharmacological Mechanisms

Research indicates that this compound may interact with various biological pathways:

- Tyrosine Kinase Inhibition : Preliminary studies suggest that the compound may act as a tyrosine kinase inhibitor, which is significant in cancer therapy as these enzymes play a role in cell signaling and proliferation.

- Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown MAO-A inhibitory activity, indicating potential antidepressant effects. Studies have demonstrated comparable inhibition levels to standard MAO inhibitors like clorgyline .

Case Studies and Experimental Findings

-

In Vitro Studies :

- A study explored the effects of the compound on various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different lines.

- The compound was also tested for its effects on apoptosis markers, showing increased caspase activity in treated cells compared to controls.

-

Animal Models :

- In vivo experiments using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates when compared to untreated controls. Histopathological analysis revealed decreased mitotic figures and increased necrosis in tumor tissues.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Tyrosine Kinase Inhibition | Significant inhibition observed | |

| MAO-A Inhibition | Comparable to clorgyline | |

| Tumor Growth Inhibition | Reduced growth in murine models |

Table 2: In Vitro IC50 Values

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.